molecular formula C5H6N2O2 B3195718 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanone CAS No. 92845-58-4

1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanone

Cat. No.: B3195718
CAS No.: 92845-58-4
M. Wt: 126.11 g/mol
InChI Key: PEFPRILZGQPHFW-UHFFFAOYSA-N
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Description

1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanone (CAS 92845-58-4) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a 1,2,4-oxadiazole ring, a privileged scaffold known for its wide spectrum of biological activities. The structure is confirmed by its molecular formula, C5H6N2O2, and a molecular weight of 126.11 g/mol . The primary research value of this compound lies in its role as a versatile synthetic building block for the development of novel bioactive molecules. Derivatives of the 1,2,4-oxadiazole heterocycle have demonstrated notable in vitro pharmacological properties. Specifically, structurally related methyl-1,2,4-oxadiazole compounds have exhibited promising antimicrobial activity against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli , as well as the fungal strain Aspergillus niger . Furthermore, hybrid molecules incorporating both 1,2,4-oxadiazole and thiazole rings have shown potent and selective cytotoxic activity against breast cancer cell lines, including MCF-7 and MDA-MB-231, while demonstrating low toxicity to non-cancerous human embryonic kidney (HEK 293) cells . This makes the 1,2,4-oxadiazole core a compelling scaffold for anticancer research . Researchers can utilize this ketone-functionalized intermediate for further chemical modifications. The acetyl group provides a reactive site for synthesis of more complex derivatives aimed at exploring structure-activity relationships and optimizing potency against specific biological targets. The product is intended for research purposes as a chemical reference standard and synthetic intermediate. Handling and Storage: For optimal stability, this product should be stored sealed in a dry environment at 2-8°C . Disclaimer: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-3(8)5-6-4(2)7-9-5/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFPRILZGQPHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanone typically involves the cyclization of appropriate precursors. One common method includes the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of oxadiazoles, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Scientific Research Applications

1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanone has a wide range of applications across various scientific disciplines:

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in treating various diseases due to its anticancer , antibacterial , and antiviral properties. Research indicates that it can induce apoptosis in cancer cells by activating caspase enzymes, which are crucial for programmed cell death.

Case Studies

  • A study demonstrated that derivatives of this compound exhibit significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for developing new anticancer drugs.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to act as a ligand in coordination chemistry allows for the formation of metal complexes that can be used in catalysis.

Material Science

The compound is also explored for its applications in developing high-energy materials. Its structural features make it suitable for use in specialty chemicals and energetic materials due to its stability and reactivity under specific conditions.

Research has shown that this compound possesses antioxidant effects and demonstrates effectiveness against various microbial strains. This broad spectrum of biological activity highlights its potential utility in pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: 1,2,4- vs. 1,2,5-Oxadiazole Derivatives

A key structural distinction lies in the isomerism of the oxadiazole ring. For example, Ethanone,1-(4-methyl-1,2,5-oxadiazol-3-yl)- (CAS 165067-10-7, ) shares the same molecular formula (C₅H₆N₂O₂) but features a 1,2,5-oxadiazole (furazan) ring. Such differences influence applications; 1,2,5-oxadiazoles are less common in drug design due to lower metabolic stability .

Halogenated Derivatives: Bromine Substitution

2-Bromo-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanone (CAS 87224-10-0, ) introduces a bromine atom at the acetyl group’s α-position. This substitution increases molecular weight (209.02 g/mol) and polarizability, enhancing electrophilicity for nucleophilic substitution reactions. However, bromination also raises toxicity concerns, as highlighted in its safety data sheet (skin/eye irritation, hazardous decomposition products) .

Extended Ring Systems and Hybrid Heterocycles

  • This compound may serve as a constrained building block in medicinal chemistry to modulate conformational flexibility in drug candidates .
  • 1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-4-methyl-1H-1,2,3-triazol-5-yl]ethanone (): Hybridization with a triazole ring adds hydrogen-bonding capacity, which could enhance binding affinity in enzyme inhibitors. The amino group on the 1,2,5-oxadiazole further improves solubility .

Physicochemical and Functional Comparisons

Table 1: Key Properties of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanone and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
This compound 92845-58-4 C₅H₆N₂O₂ 126.11 Building block for triazole synthesis
2-Bromo-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanone 87224-10-0 C₅H₅BrN₂O₂ 209.02 Electrophilic intermediate; higher toxicity
1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone 165067-10-7 C₅H₆N₂O₂ 126.11 Lower metabolic stability; niche applications
1-[5-(4-Methylthiazol-5-yl)-2-phenyl-1,3,4-oxadiazol-3(2H)-yl]ethanone - C₁₄H₁₂N₄O₂S 300.34 Antimicrobial activity; hybrid heterocycle

Table 2: Reactivity and Functional Group Influence

Functional Group/Substituent Impact on Properties Example Compound
Acetyl group (-COCH₃) Electrophilic carbonyl site for nucleophilic attack; facilitates condensation reactions Target compound
Bromine (-Br) Enhances electrophilicity; increases molecular weight and toxicity 2-Bromo derivative
Cyclopropane ring Introduces ring strain; improves rigidity in drug design Cyclopropane carboxylate
Amino group (-NH₂) Improves solubility and hydrogen-bonding capacity 4-Amino-1,2,5-oxadiazole hybrid

Biological Activity

1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanone is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other therapeutic potentials, supported by various research findings and case studies.

Structure and Synthesis

The chemical structure of this compound features a methyl-substituted oxadiazole ring. The synthesis of oxadiazole derivatives typically involves reactions such as cyclization of hydrazides with carbonyl compounds or other electrophiles. Understanding the synthesis pathways is crucial for developing derivatives with enhanced biological activities.

Antimicrobial Activity

Compounds containing oxadiazole rings have been reported to exhibit significant antimicrobial properties. For instance:

  • Bactericidal Effects : Studies indicate that oxadiazole derivatives show strong activity against various bacterial strains, particularly Staphylococcus spp., with mechanisms likely involving interference in biofilm formation and gene transcription related to virulence factors .
CompoundActivityReference
This compoundStrong bactericidal activity
2-Bromo-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanoneEnhanced antimicrobial activity due to bromine substitution

Anticancer Activity

Research demonstrates that oxadiazole derivatives can induce apoptosis in cancer cells. Notable findings include:

  • Cytotoxicity : Various derivatives have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HCT116 (colon cancer). For example, one study reported that certain oxadiazole compounds exhibited IC50 values lower than traditional chemotherapeutics like doxorubicin .
Cell LineCompoundIC50 (µM)Reference
MCF-7This compound10.38
HeLa2a (similar structure)Significant increase in apoptotic cells
HCT116Various oxadiazolesCytotoxic activity observed

The biological activity of this compound is attributed to its ability to interact with cellular targets:

  • Apoptosis Induction : Flow cytometry assays have shown that compounds induce apoptosis through activation of caspase pathways and upregulation of p53 expression in cancer cells .

Study on Anticancer Efficacy

A study conducted by Slawinski et al. (2017) synthesized a series of novel oxadiazole derivatives and tested their cytotoxicity against several human cancer cell lines. The results indicated that these compounds could significantly increase the percentage of apoptotic cells compared to controls .

Antimicrobial Effectiveness

Another investigation focused on the antibacterial properties of various oxadiazole derivatives. It was found that certain structural modifications enhanced their effectiveness against resistant bacterial strains. The study highlighted the potential for developing new antibiotics based on these findings .

Q & A

Q. Key Methodological Steps :

  • Cyclization : React acylhydrazide derivatives with acetyl chloride in the presence of a base (e.g., triethylamine).
  • Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate the product.
  • Validation : Confirm purity via HPLC (>95%) and structural integrity via 1H^1H-NMR and 13C^{13}C-NMR .

Advanced: How can regioselectivity be optimized during oxadiazole ring formation?

Regioselectivity in oxadiazole synthesis is influenced by electronic and steric factors. For this compound, directing groups (e.g., methyl at position 3) stabilize specific transition states. Computational modeling (DFT) can predict regiochemical outcomes by analyzing charge distribution and frontier molecular orbitals. Experimentally, using bulky solvents (e.g., tert-butanol) or low temperatures (−20°C) can favor kinetically controlled pathways .

Q. Example Optimization :

  • Solvent Effects : Polar aprotic solvents enhance nucleophilic attack at the carbonyl carbon.
  • Catalysts : Lewis acids like ZnCl2_2 improve cyclization efficiency by coordinating to lone pairs on nitrogen .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

  • NMR Spectroscopy : 1H^1H-NMR identifies protons on the methyl group (δ ~2.5 ppm) and ethanone carbonyl (δ ~2.1 ppm). 13C^{13}C-NMR confirms the oxadiazole ring carbons (δ ~165–175 ppm).
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, validated using SHELX software for refinement .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]+^+) at m/z 155.0582 .

Advanced: How can contradictory biological activity data be resolved for this compound?

Contradictions often arise from assay variability (e.g., cell line differences) or impurities. To address this:

  • Reproducibility Checks : Repeat assays under standardized conditions (e.g., fixed pH, temperature).
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity.
  • SAR Studies : Compare analogs (e.g., 3-trifluoromethyl derivatives) to isolate structural determinants of activity. For example, methyl substitution at position 3 enhances target binding affinity in antiplasmodium assays .

Basic: What computational tools predict the biological activity of this compound?

  • QSAR Models : Use descriptors like logP and polar surface area to predict bioavailability.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite simulates binding to targets (e.g., orexin receptors).
  • ADMET Prediction : SwissADME estimates toxicity and metabolic stability .

Advanced: How does crystallographic refinement handle twinned data for this compound?

For twinned crystals (common in oxadiazoles due to symmetry), SHELXL applies the HKLF5 format to deconvolute overlapping reflections. Twin laws (e.g., 180° rotation) are identified using the ROTAX algorithm. Refinement parameters like BASF (twin scale factor) and TWIN commands are adjusted iteratively to minimize R1_1 values (<5%) .

Q. Case Study :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets.
  • Validation : Check for pseudo-merohedral twinning via PLATON’s TWINCHECK .

Basic: How do substitution patterns on the oxadiazole ring influence reactivity?

The methyl group at position 3 stabilizes the oxadiazole ring via electron-donating effects, reducing electrophilic substitution at position 5. Substituents like ethanone at position 5 enhance electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions). Comparative studies show 3-methyl derivatives exhibit higher thermal stability than 5-methyl analogs .

Advanced: What strategies mitigate spectral overlap in 1H^1H1H-NMR analysis?

  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., methyl protons near δ 2.5 ppm).
  • Solvent Screening : Deuterated DMSO or acetone shifts signals due to solvent-induced deshielding.
  • Dynamic NMR : Perform variable-temperature experiments to separate broadened peaks caused by slow exchange .

Basic: What are the key applications of this compound in medicinal chemistry?

  • Pharmacological Scaffold : Serves as a core structure for dual orexin receptor antagonists (e.g., analogs in sleep disorder therapeutics).
  • Antiplasmodium Agents : Derivatives show IC50_{50} values <1 µM against Plasmodium falciparum .

Advanced: How are multi-step syntheses scaled for industrial research?

  • Continuous Flow Reactors : Improve yield in cyclization steps by maintaining precise temperature control.
  • Automated Purification : Flash chromatography systems (e.g., Biotage Isolera) reduce manual handling.
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to optimize intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanone
Reactant of Route 2
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1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanone

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